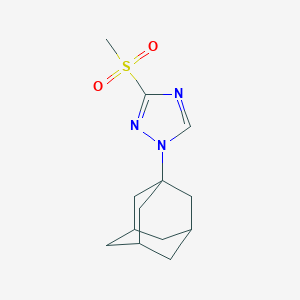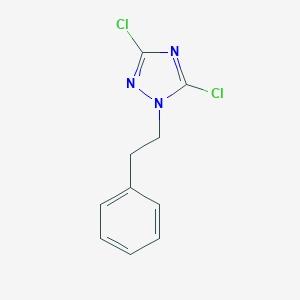
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose metabolism, reduced food intake, and reduced body weight. N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include its specificity for N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, its ability to improve glucose metabolism, and its potential therapeutic applications in various diseases. The limitations of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include the need for careful dosing due to potential side effects, the need for appropriate controls, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine-2-carboxylic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the desired compound. The final step involves the sulfonylation of the amine group with phenylsulfonyl chloride to form the final product.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. In obesity, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to reduce food intake and body weight. In cancer, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to inhibit tumor growth and metastasis.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C19H22N2O3S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-16(12-14)20-19(22)18-9-6-10-21(18)25(23,24)17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,20,22) |
Clé InChI |
YJBGFQBUJCCQKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)